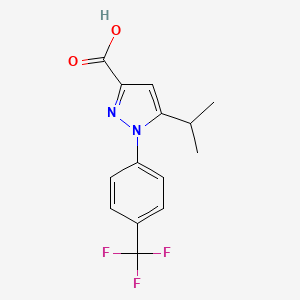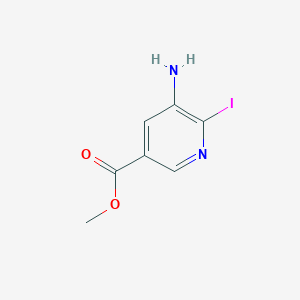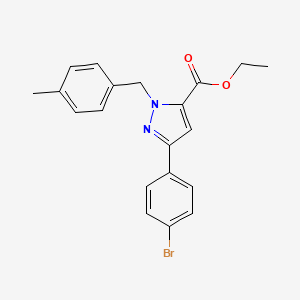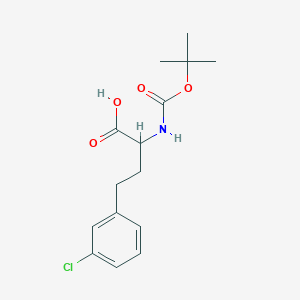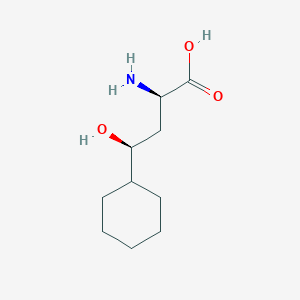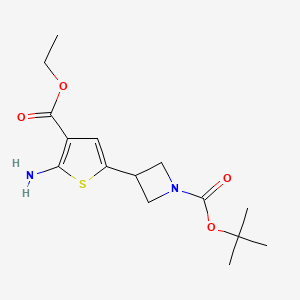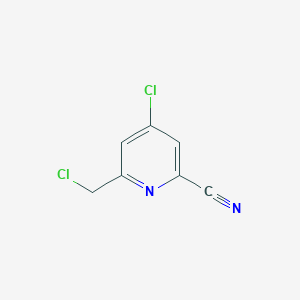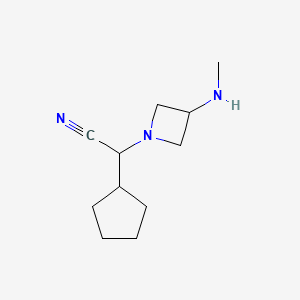
2-Cyclopentyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile is a complex organic compound that features a cyclopentyl group, a methylamino group, and an azetidinyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2-Cyclopentyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 2-Cyclopentyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine ring can act as a conformationally restricted pharmacophore, influencing the binding affinity and specificity of the compound . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)acetonitrile: A simpler analog with similar structural features but lacking the cyclopentyl and methylamino groups.
Methyl 2-(azetidin-3-ylidene)acetate: Another related compound used in the synthesis of azetidine derivatives.
Uniqueness
2-Cyclopentyl-2-(3-(methylamino)azetidin-1-yl)acetonitrile is unique due to the presence of both the cyclopentyl and methylamino groups, which can significantly influence its chemical reactivity and biological activity compared to simpler analogs.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-cyclopentyl-2-[3-(methylamino)azetidin-1-yl]acetonitrile |
InChI |
InChI=1S/C11H19N3/c1-13-10-7-14(8-10)11(6-12)9-4-2-3-5-9/h9-11,13H,2-5,7-8H2,1H3 |
InChI Key |
DGWZOVBCDINODU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(C#N)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racemic-2-((1R,3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B14863204.png)

![3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine](/img/structure/B14863216.png)
![4-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-N-hydroxy-N-methylbutanamide](/img/structure/B14863224.png)
